3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxybenzyl)propanamide
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Overview
Description
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxybenzyl)propanamide is a compound with a complex molecular structure, studied for various chemical properties and potential applications.
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed oxidative aminocarbonylation-cyclization processes. For example, Gabriele et al. (2006) demonstrated the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives using a similar process, which might be relevant to the synthesis of our target compound (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques like X-ray diffraction. For instance, the work by Channar et al. (2019) used X-ray diffraction to determine the structure of a related compound (Channar et al., 2019).
Chemical Reactions and Properties
Research on similar molecules has revealed interesting chemical reactions and properties. Kotan et al. (2018) explored the theoretical properties of a related molecule, providing insights into possible reactions and characteristics (Kotan et al., 2018).
Physical Properties Analysis
The physical properties of such compounds can be assessed through various spectroscopic methods. Zeng et al. (2014) studied a related compound, which could provide context for understanding the physical properties of our target molecule (Zeng, 2014).
properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-25-14-8-6-13(7-9-14)12-20-17(22)10-11-21-18(23)15-4-2-3-5-16(15)19(21)24/h2-9H,10-12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFUDRKOTBXILY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxybenzyl)propanamide |
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